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Compound of Interest

Compound Name: alpha-Methyltryptophan

Cat. No.: B555742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomers of alpha-
methyltryptophan (α-MTP), L-alpha-methyltryptophan (L-α-MTP) and D-alpha-
methyltryptophan (D-α-MTP). This document details their distinct pharmacological properties,

underlying mechanisms of action, and relevant experimental protocols, offering valuable

insights for researchers in drug discovery and development.

Core Properties and Enantiomer-Specific Activities
alpha-Methyltryptophan is a synthetic derivative of the essential amino acid L-tryptophan.

The introduction of a methyl group at the alpha-carbon creates a chiral center, resulting in two

enantiomers with markedly different biological activities. While the racemic mixture, DL-α-MTP,

has been studied for various effects, including weight reduction and as a blocker of the amino

acid transporter SLC6A14, recent research has elucidated the specific roles of each

enantiomer.[1][2]

L-alpha-Methyltryptophan (L-α-MTP) is primarily recognized for its role as a selective blocker

of the solute carrier transporter SLC6A14 and its subsequent effects on cellular metabolism

and growth.[1] It is also utilized as a tracer in positron emission tomography (PET) to monitor

serotonin synthesis in the brain.[3]

D-alpha-Methyltryptophan (D-α-MTP), in contrast, is primarily known for its activity as an

inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), a key regulator of immune
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responses.[4][5]

Quantitative Data Summary
The following tables summarize the key quantitative data for the enantiomers of alpha-
methyltryptophan.

Table 1: Physical and Chemical Properties

Property
DL-α-
Methyltryptophan

L-α-
Methyltryptophan

D-α-
Methyltryptophan

CAS Number 153-91-3[6][7] 16709-25-4 49996-73-0

Molecular Formula C₁₂H₁₄N₂O₂[6][7] C₁₂H₁₄N₂O₂ C₁₂H₁₄N₂O₂

Molecular Weight 218.25 g/mol [4] 218.25 g/mol 218.25 g/mol

Appearance
White to off-white

crystalline solid[6][7]
White powder -

Solubility
Soluble in polar

solvents[6][7]
- -

Table 2: Pharmacological Properties
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Parameter L-α-Methyltryptophan D-α-Methyltryptophan

Primary Target
SLC6A14 (Solute Carrier

Family 6 Member 14)[1]

IDO1 (Indoleamine 2,3-

dioxygenase 1)[4][5]

Activity Blocker[6] Inhibitor[4][5]

IC₅₀ (SLC6A14) ~250 µM (for DL-α-MTP)[6] -

IC₅₀ (IDO1) -

Weak inhibitor; specific IC₅₀

not consistently reported, often

studied as the related D-1-

methyltryptophan.

Key Biological Effects

- Weight reduction[2][8]-

Inhibition of mTOR

signaling[9]- Induction of

autophagy and apoptosis in

cancer cells[1]- Serves as a

prodrug for α-

methylserotonin[3]

- Immunomodulation[5]-

Potential anti-cancer effects

through immune checkpoint

inhibition[4]

Signaling Pathways and Mechanisms of Action
L-alpha-Methyltryptophan: Targeting SLC6A14 and
mTOR Signaling
L-α-MTP exerts its primary effects by blocking the amino acid transporter SLC6A14. This

transporter is upregulated in several types of cancer and is responsible for the uptake of a

broad range of amino acids.[10] By inhibiting SLC6A14, L-α-MTP induces amino acid

deprivation within cancer cells, leading to the inhibition of the mammalian target of rapamycin

(mTOR) signaling pathway.[9] mTOR is a central regulator of cell growth, proliferation, and

survival.[5][11][12] The inhibition of mTORC1, a key complex in the mTOR pathway,

subsequently leads to the induction of autophagy and apoptosis.[1][13]
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Figure 1: L-α-MTP mediated inhibition of mTOR signaling.

L-alpha-Methyltryptophan: Metabolism via the Serotonin
Pathway
L-α-MTP can also be metabolized in a pathway analogous to that of L-tryptophan, leading to

the formation of α-methylserotonin (αMS).[3] This process involves two key enzymes:

tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC). αMS is a

non-selective serotonin receptor agonist. Unlike serotonin, αMS is not a substrate for

monoamine oxidase (MAO), leading to a longer duration of action.[3]
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Figure 2: Metabolic pathway of L-α-MTP to α-methylserotonin.

D-alpha-Methyltryptophan: Inhibition of the Indoleamine
2,3-Dioxygenase (IDO) Pathway
D-α-MTP is an inhibitor of IDO1, an enzyme that catalyzes the first and rate-limiting step in

tryptophan catabolism along the kynurenine pathway.[5] In the tumor microenvironment, IDO1

expression is often upregulated, leading to the depletion of tryptophan and the accumulation of

kynurenine metabolites. This creates an immunosuppressive environment by inhibiting the

proliferation and function of effector T cells and promoting the generation of regulatory T cells.

By inhibiting IDO1, D-α-MTP can help to restore anti-tumor immunity.
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Indole Precursor

Alkylation Reaction
(e.g., with 2-nitropropane derivative)

Racemic DL-α-MTP

Formation of Diastereomeric Salts
(with chiral resolving agent, e.g., tartaric acid)

Fractional Crystallization

Separation of Diastereomers
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(removal of resolving agent)
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Culture IDO1-expressing cells
(e.g., IFN-γ stimulated HeLa or SKOV-3 cells)

Treat cells with varying concentrations
of D-α-MTP

Incubate for 24-48 hours

Collect cell culture supernatant

Precipitate proteins
(e.g., with trichloroacetic acid)

Measure kynurenine concentration
(e.g., by HPLC or colorimetric assay)

Calculate IC₅₀ value
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Culture cells expressing SLC6A14
(e.g., MCF-7 or pancreatic cancer cells)

Pre-incubate cells with varying
concentrations of L-α-MTP

Add radiolabeled substrate
(e.g., [³H]Arginine or [¹⁴C]Tryptophan)

Incubate for a short period
to allow substrate uptake

Wash cells to remove
extracellular substrate

Lyse cells

Measure intracellular radioactivity
(scintillation counting)

Calculate IC₅₀ value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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